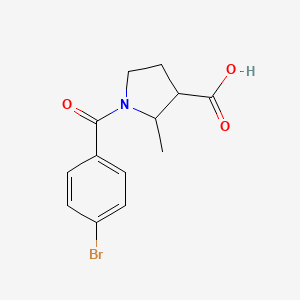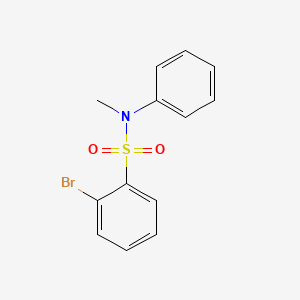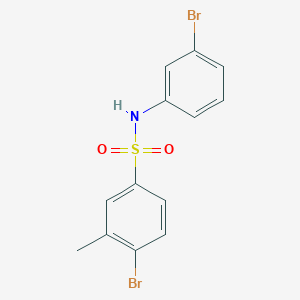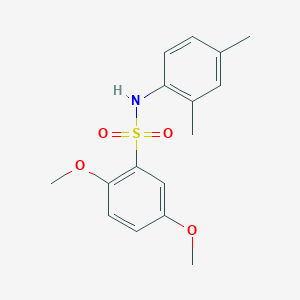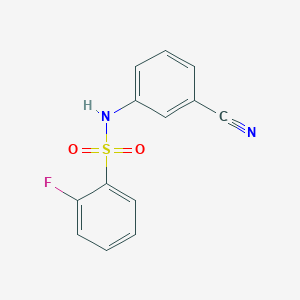
N-(3-cyanophenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanophenyl)-2-fluorobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a fluorobenzene ring and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanophenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3-cyanophenylamine with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanophenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic aromatic substitution: The benzene ring can undergo reactions with electrophiles, leading to substitution at positions ortho or para to the sulfonamide group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic aromatic substitution: Electrophiles such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Products include substituted sulfonamides where the fluorine atom is replaced by the nucleophile.
Electrophilic aromatic substitution: Products include brominated or nitrated derivatives of the original compound.
Reduction: The major product is the corresponding amine derivative of the original compound.
Scientific Research Applications
N-(3-cyanophenyl)-2-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in studies involving protein-ligand interactions and enzyme inhibition
Mechanism of Action
The mechanism of action of N-(3-cyanophenyl)-2-fluorobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the fluorobenzene and cyanophenyl groups contribute to hydrophobic interactions and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanophenyl)-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-cyanophenyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group instead of fluorine.
N-(3-cyanophenyl)-2-nitrobenzenesulfonamide: Similar structure but with a nitro group instead of fluorine
Uniqueness
N-(3-cyanophenyl)-2-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and increase its binding affinity to target proteins compared to other halogens or substituents .
Properties
IUPAC Name |
N-(3-cyanophenyl)-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O2S/c14-12-6-1-2-7-13(12)19(17,18)16-11-5-3-4-10(8-11)9-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHITHIGHCSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Fluoro-6-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7606439.png)
![3-Methyl-5-[(2-methylpyrazol-3-yl)methylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B7606454.png)
![5-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylamino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7606460.png)
![5-[(1-Ethylpyrazol-4-yl)amino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7606467.png)
![5-[(1,1-Dioxothiolan-3-yl)amino]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7606474.png)




